2-Bromo-4,6-dimethylbenzenesulfonamide
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Overview
Description
2-Bromo-4,6-dimethylbenzenesulfonamide is an organosulfur compound with the molecular formula C8H10BrNO2S It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethylbenzenesulfonamide typically involves the bromination of 4,6-dimethylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the bromine source to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinamides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinamides.
Scientific Research Applications
2-Bromo-4,6-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby interfering with their normal function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target enzyme .
Comparison with Similar Compounds
2-Bromobenzenesulfonamide: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
4,6-Dimethylbenzenesulfonamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Chloro-4,6-dimethylbenzenesulfonamide: Similar structure with chlorine instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 2-Bromo-4,6-dimethylbenzenesulfonamide is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10BrNO2S |
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Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-bromo-4,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
CMUGUBHOVGLTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)C |
Origin of Product |
United States |
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